3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride
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Overview
Description
3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride (CAS number: 204254-96-6) is a chemical compound with the following structural formula:
Structure: C14H22O4
It is also known by other names, including:
- (1S,5R,6S)-Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid
- Intermediate of oseltamivir phosphate
Preparation Methods
Synthetic Routes: The synthetic route for 3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride involves the following steps:
Epoxy Ring Formation: Starting from a suitable precursor, an epoxy ring is formed.
Etherification: The epoxy group is then reacted with an ethyl propoxide group to yield the desired compound.
- Epoxy ring formation typically involves using a strong base or an acid catalyst.
- Etherification reactions are carried out in the presence of a base or an acid catalyst.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic process described above. Precise conditions and optimization depend on the manufacturer and specific production facility.
Chemical Reactions Analysis
3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride can undergo various reactions:
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution Reactions: The compound can participate in substitution reactions with nucleophiles.
Ring Opening: The epoxy ring can undergo ring-opening reactions.
Common reagents and conditions vary based on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Chemical Research: It serves as an organic intermediate in various chemical synthesis processes.
Mechanism of Action
The exact mechanism by which 3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways relevant to its applications.
Properties
CAS No. |
130997-61-4 |
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Molecular Formula |
C10H10ClF3N2OS |
Molecular Weight |
298.71 g/mol |
IUPAC Name |
3-ethyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C10H9F3N2OS.ClH/c1-2-15-7-4-3-6(16-10(11,12)13)5-8(7)17-9(15)14;/h3-5,14H,2H2,1H3;1H |
InChI Key |
LCUCOPQXJFWVHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N.Cl |
Origin of Product |
United States |
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